molecular formula C7H14O4 B098865 methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside CAS No. 17676-19-6

methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside

Cat. No.: B098865
CAS No.: 17676-19-6
M. Wt: 162.18 g/mol
InChI Key: QNKOVWCOVLYPKR-JRTVQGFMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside typically involves the selective methylation of 2,6-dideoxy-alpha-D-ribo-hexopyranose. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,6-Dideoxy-alpha-D-ribo-hexopyranose: Lacks the methyl group at the 1-O position.

    1-O-Methyl-alpha-D-ribo-hexopyranose: Contains hydroxyl groups at the 2 and 6 positions.

    1-O-Methyl-2-deoxy-alpha-D-ribo-hexopyranose: Lacks the hydroxyl group at the 2 position.

Uniqueness

methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 1-O position make it a valuable compound for various applications in research and industry .

Properties

CAS No.

17676-19-6

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2R,3S,4S,6S)-6-methoxy-2-methyloxane-3,4-diol

InChI

InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1

InChI Key

QNKOVWCOVLYPKR-JRTVQGFMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)OC)O)O

SMILES

CC1C(C(CC(O1)OC)O)O

Canonical SMILES

CC1C(C(CC(O1)OC)O)O

Synonyms

1-O-Methyl-2,6-dideoxy-α-D-ribo-hexopyranose

Origin of Product

United States

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